5-Hydroxy-deoxycytidine
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Overview
Description
5-Hydroxy-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a hydroxyl group replaces a hydrogen atom at the 5th position of the cytosine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a product of oxidative DNA damage caused by reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-deoxycytidine typically involves the oxidation of deoxycytidine. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 5th position . Another approach involves the use of ten-eleven translocation (TET) proteins, which mediate the oxidation of 5-methyl-deoxycytidine to this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications in research. scalable synthetic methods have been developed, such as the cyanoethyl-protected phosphoramidite synthesis, which allows for the preparation of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-deoxycytidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into 5-formyl-deoxycytidine and 5-carboxy-deoxycytidine.
Reduction: It can be reduced back to deoxycytidine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, TET proteins.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substituting Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: 5-formyl-deoxycytidine, 5-carboxy-deoxycytidine.
Reduction: Deoxycytidine.
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
5-Hydroxy-deoxycytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-deoxycytidine involves its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. It is recognized and excised by DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove the damaged base and initiate the repair process, preventing the propagation of mutations .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-deoxyuridine: Another product of oxidative DNA damage with similar mutagenic potential.
5-Methyl-deoxycytidine: A precursor in the oxidation pathway leading to 5-Hydroxy-deoxycytidine.
5-Formyl-deoxycytidine: A further oxidation product of this compound.
Uniqueness
This compound is unique due to its specific role in the oxidative damage and repair pathways of DNA. Its ability to mispair during DNA replication makes it a valuable tool for studying mutagenesis and the fidelity of DNA repair mechanisms .
Properties
IUPAC Name |
4-amino-5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJTNZSBMVFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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